N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
“N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C19H19Cl2FN6 and a molecular weight of 421.31.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using various approaches, including catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, similar compounds have been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved information. However, organoboron compounds, which could be structurally related, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved information. However, one of the synthesized compounds, ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate (ZB3), is described as a pale yellow solid with a melting point of 123–125°C3.Scientific Research Applications
High Glass Transition and Thermal Stability
Research on novel diamine monomers, including variations related to N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, highlights the development of materials with high glass transition temperatures and thermal stability. For instance, a study by Wang et al. (2008) introduced a new diamine monomer that, when used to prepare polyimides, resulted in materials exhibiting high mechanical and thermal properties, soluble in various organic solvents, and capable of forming self-standing films with excellent thermal stability (Wang et al., 2008).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) investigated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including those related to the query compound. This study found that certain nitrogen heterocycles exhibit promising biological activities, which could be beneficial in developing therapeutic agents (El-Moneim et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the retrieved information.
Future Directions
The future directions for this compound are not explicitly mentioned in the retrieved information. However, the study on similar triazole-pyrimidine-based compounds suggests that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKJZTSQLAVDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
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